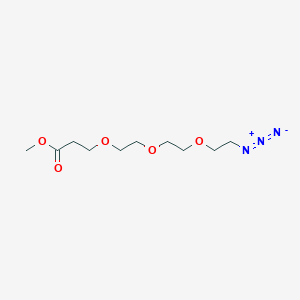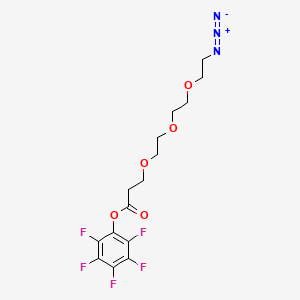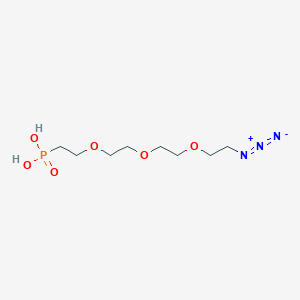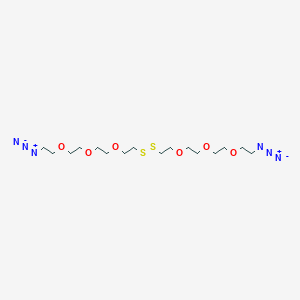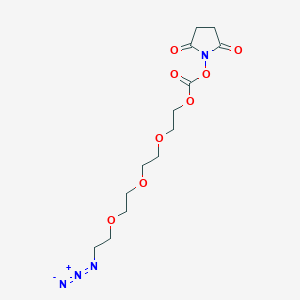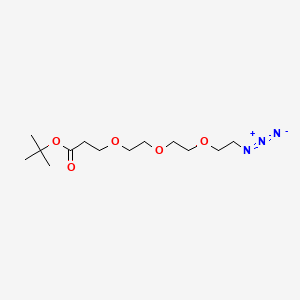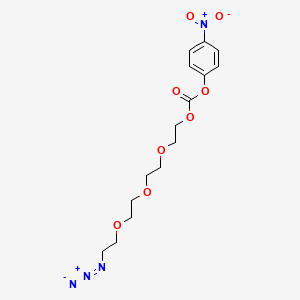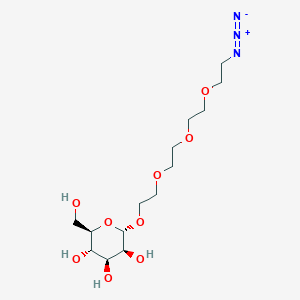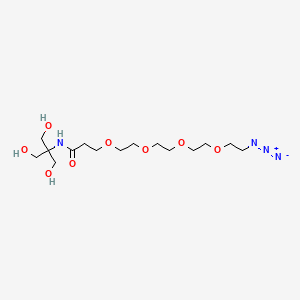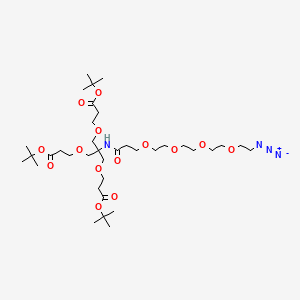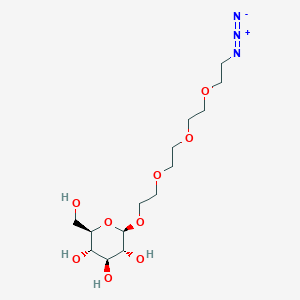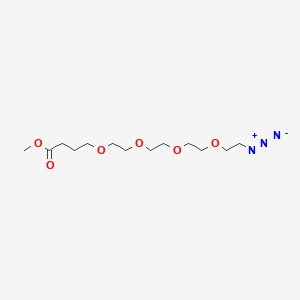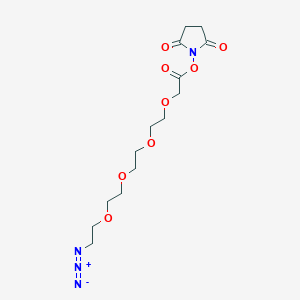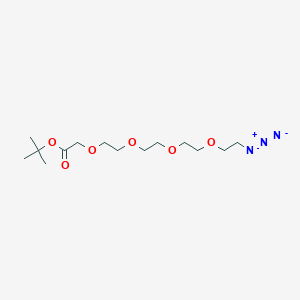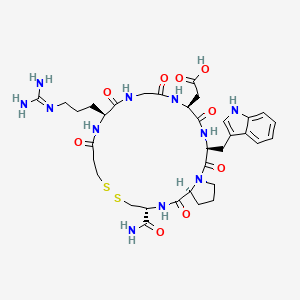
Batifiban
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Batifiban is a glycoprotein IIb/IIIa antagonist potentially for the treatment of coronary artery disease.
Aplicaciones Científicas De Investigación
Pharmacokinetics and Pharmacodynamics
Batifiban, a synthetic cyclic peptide and potent platelet glycoprotein GPIIb/IIIa antagonist, has been studied for its pharmacokinetic and pharmacodynamic properties. In a clinical trial, batifiban demonstrated dose-proportional plasma levels and rapid elimination with a half-life of approximately 2.5 hours. It showed reversible inhibition of ex vivo platelet aggregation in a dose- and concentration-dependent manner, indicating its potential use in treating and preventing acute coronary syndromes (Chen et al., 2009).
Interaction with Antithrombin Agents
Research has explored the combined use of batifiban with antithrombin agents, such as clopidogrel, aspirin, and unfractionated heparin (UFH), particularly for patients with non-ST-segment elevation acute coronary syndrome (NSTE ACS) and those undergoing percutaneous coronary intervention. The studies showed that batifiban, in combination with antithrombin agents, does not significantly alter its pharmacokinetic properties and provides potent platelet inhibition, suggesting synergistic effects when used together. This combination was found to be safe and effective in achieving optimal clinical treatment effects for patients with NSTE ACS (He et al., 2013).
Methodology for Quantitative Determination
A novel analytical method based on liquid chromatography and electrospray ionization tandem mass spectrometry was developed for quantitatively measuring batifiban in human plasma. This method was validated and applied in a pharmacokinetic study, offering sensitivity and a wide linear concentration range, which is crucial for evaluating batifiban's pharmacokinetic properties and supports its investigation as a therapeutic compound (Tan et al., 2009).
Clinical Effectiveness and Safety
Several studies have assessed batifiban's effectiveness and safety in clinical settings. For instance, research on the effects of batifiban on platelet aggregation during percutaneous coronary intervention (PCI) in acute coronary syndrome patients showed that batifiban effectively reduced platelet aggregation rates with a lower incidence of hemorrhage. This highlights its potential as a safe and effective treatment option during PCI for non-ST segment elevation ACS patients (Ying, 2013).
Propiedades
Número CAS |
710312-77-9 |
|---|---|
Nombre del producto |
Batifiban |
Fórmula molecular |
C34H47N11O9S2 |
Peso molecular |
817.938 |
Nombre IUPAC |
2-((3R,11S,17S,20S,25aS)-20-((1H-indol-3-yl)methyl)-3-carbamoyl-11-(3-guanidinopropyl)-1,9,12,15,18,21-hexaoxodocosahydro-7H-pyrrolo[2,1-g][1,2]dithia[5,8,11,14,17,20]hexaazacyclotricosin-17-yl)acetic acid |
InChI |
InChI=1S/C34H47N11O9S2/c35-29(50)24-17-56-55-12-9-26(46)41-21(7-3-10-38-34(36)37)30(51)40-16-27(47)42-22(14-28(48)49)31(52)43-23(13-18-15-39-20-6-2-1-5-19(18)20)33(54)45-11-4-8-25(45)32(53)44-24/h1-2,5-6,15,21-25,39H,3-4,7-14,16-17H2,(H2,35,50)(H,40,51)(H,41,46)(H,42,47)(H,43,52)(H,44,53)(H,48,49)(H4,36,37,38)/t21-,22-,23-,24-,25-/m0/s1 |
Clave InChI |
UUQHAAWMCLITRZ-KEOOTSPTSA-N |
SMILES |
O=C([C@H](CC(O)=O)NC(CNC([C@@H](NC(CCSSC[C@H](NC1=O)C(N)=O)=O)CCCNC(N)=N)=O)=O)N[C@H](C(N2[C@H]1CCC2)=O)CC3=CNC4=C3C=CC=C4 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Batifiban |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



